molecular formula C7H4BrClN2O B2640037 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 297757-11-0

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B2640037
CAS RN: 297757-11-0
M. Wt: 247.48
InChI Key: AGKAFYYNUFCZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecule has a bromine atom at the 5-position and a chlorine atom at the 6-position .

Scientific Research Applications

Synthetic Pathways and Derivatives

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a crucial intermediate in the synthesis of various organic compounds and offers a versatile framework for the development of heterocyclic compounds. Its applications in scientific research are primarily focused on organic synthesis, including the preparation of complex molecules:

  • Synthetic Intermediates : It is used as a significant intermediate in the synthesis of new insecticides, demonstrating its importance in agrochemical research. For example, its derivatives have been synthesized as important intermediates of chlor-antraniliprole, highlighting its role in developing novel insecticidal compounds Niu Wen-bo, 2011.

  • Nucleoside Analogues : The compound is instrumental in the synthesis of pyrrolopyrimidine nucleosides, which are related to nucleoside antibiotics. This indicates its utility in medicinal chemistry, especially in the synthesis of compounds with potential biological activities B. C. Hinshaw, J. F. Gerster, R. K. Robins, L. Townsend, 1969.

  • Heterocyclic Chemistry : It is a building block for creating pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing its adaptability in constructing diverse heterocyclic systems with potential applications in pharmaceuticals and materials science M. Rahimizadeh, M. Nikpour, M. Bakavoli, 2007.

  • Azaindole Derivatives : The chemical serves as a precursor for 4-O- and C-substituted-7-azaindoles, compounds of interest in drug discovery due to their potential therapeutic properties. This underscores its role in synthesizing complex molecules that could lead to new drug candidates S. Figueroa‐Pérez, S. Bennabi, H. Schirok, Michael Thutewohl, 2006.

Future Directions

The future directions for research on “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAFYYNUFCZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.